Cas no 1036260-18-0 ((1S,3R)-3-aminocyclopentanol)

(1S,3R)-3-Aminocyclopentanol is a chiral cyclopentane derivative featuring both amino and hydroxyl functional groups at the 1 and 3 positions, respectively. Its stereospecific configuration (1S,3R) makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications, particularly in the development of bioactive molecules and chiral ligands. The compound’s rigid cyclopentane backbone and bifunctional groups enable precise stereochemical control in reactions, enhancing selectivity in drug design and catalysis. It is commonly utilized in the synthesis of peptidomimetics, enzyme inhibitors, and other fine chemicals. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. Suitable for use under inert conditions due to potential sensitivity to oxidation or moisture.
(1S,3R)-3-aminocyclopentanol structure
(1S,3R)-3-aminocyclopentanol structure
商品名:(1S,3R)-3-aminocyclopentanol
CAS番号:1036260-18-0
MF:C5H11NO
メガワット:101.14694
MDL:MFCD11052500
CID:830290
PubChem ID:20608641

(1S,3R)-3-aminocyclopentanol 化学的及び物理的性質

名前と識別子

    • (1S,3R)-3-aminocyclopentanol
    • (1S,3R)-3-Amino-cyclopentanol
    • Cyclopentanol, 3-amino-, (1S,3R)-
    • cis-3-aminocyclopentanol
    • Cyclopentanol,3-amino-,(1S,3R)-
    • (1S,3R)-3-Aminocyclopentanol(WX600013)
    • CS-0055003
    • J-500455
    • DTXSID50609062
    • AKOS016843417
    • (1S,3R)-3-Aminocyclopentan-1-ol
    • rac-(1R,3S)-3-aminocyclopentan-1-ol
    • EN300-254222
    • YHFYRVZIONNYSM-UHNVWZDZSA-N
    • 1036260-18-0
    • SCHEMBL1192399
    • MDL: MFCD11052500
    • インチ: InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m1/s1
    • InChIKey: YHFYRVZIONNYSM-UHNVWZDZSA-N
    • ほほえんだ: C1C[C@@H](C[C@@H]1N)O

計算された属性

  • せいみつぶんしりょう: 101.08400
  • どういたいしつりょう: 101.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 65.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.4

じっけんとくせい

  • 密度みつど: 1.084±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 179.4±33.0 ºC (760 Torr),
  • フラッシュポイント: 62.3±25.4 ºC,
  • ようかいど: 可溶性(401 g/l)(25ºC)、
  • PSA: 46.25000
  • LogP: 0.55880

(1S,3R)-3-aminocyclopentanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8140-100MG
(1S,3R)-3-aminocyclopentanol
1036260-18-0 95%
100MG
¥ 1,999.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8140-1G
(1S,3R)-3-aminocyclopentanol
1036260-18-0 95%
1g
¥ 7,999.00 2023-03-30
eNovation Chemicals LLC
Y0997149-5g
(1S,3R)-3-Aminocyclopentanol
1036260-18-0 95%
5g
$3500 2024-08-02
Chemenu
CM202784-1g
(1S,3R)-3-aminocyclopentanol
1036260-18-0 95%
1g
$893 2021-08-04
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB02780-5g
(1s,3r)-3-aminocyclopentan-1-ol
1036260-18-0 95
5g
$600 2021-06-26
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB02780-1g
(1s,3r)-3-aminocyclopentan-1-ol
1036260-18-0 95%
1g
$600 2023-09-07
A2B Chem LLC
AD69547-5mg
(1S,3R)-3-Aminocyclopentanol
1036260-18-0 ≥95%
5mg
$40.00 2024-04-20
A2B Chem LLC
AD69547-50mg
(1S,3R)-3-Aminocyclopentanol
1036260-18-0 ≥95%
50mg
$327.00 2024-04-20
1PlusChem
1P007XRF-5mg
(1S,3R)-3-Aminocyclopentanol
1036260-18-0 ≥95%
5mg
$85.00 2025-02-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8140-250mg
(1S,3R)-3-aminocyclopentanol
1036260-18-0 95%
250mg
¥3201.0 2024-04-26

(1S,3R)-3-aminocyclopentanol 関連文献

(1S,3R)-3-aminocyclopentanolに関する追加情報

Introduction to (1S,3R)-3-Aminocyclopentanol (CAS No. 1036260-18-0)

Chemical Overview: (1S,3R)-3-Aminocyclopentanol is a chiral compound with the CAS registry number 1036260-18-0. This compound belongs to the class of cyclopentanols, which are five-membered cyclic alcohols. The presence of an amino group (-NH2) at the 3-position and a hydroxyl group (-OH) at the 1-position makes it a valuable molecule in various chemical and biological applications. The stereochemistry of this compound is defined by its (1S,3R) configuration, which plays a critical role in its reactivity and biological activity.

Synthesis and Structure: The synthesis of (1S,3R)-3-aminocyclopentanol involves multi-step processes that typically start with the preparation of cyclopentanone derivatives. Recent advancements in asymmetric catalysis have enabled the enantioselective synthesis of this compound, ensuring high optical purity. The molecule's structure is characterized by a rigid cyclopentane ring system, which provides stability and influences its physical properties such as melting point and solubility.

Biological Activity: (1S,3R)-3-Aminocyclopentanol has shown promising biological activity in recent studies. It exhibits potential as a lead compound in drug discovery, particularly in the development of enzyme inhibitors. For instance, research has demonstrated its ability to modulate the activity of certain kinases, making it a candidate for anticancer drug development. Additionally, its amino group allows for further functionalization, enabling the creation of derivatives with enhanced bioavailability and efficacy.

Applications in Organic Chemistry: In organic synthesis, (1S,3R)-3-aminocyclopentanol serves as a versatile building block. Its amino group can undergo various transformations such as alkylation, acylation, and reductive amination, leading to the formation of complex molecules. Recent studies have highlighted its utility in constructing bioactive compounds with intricate stereochemistry. The compound's chiral center also makes it valuable in asymmetric synthesis strategies.

Environmental Considerations: As with any chemical compound, understanding the environmental impact of (1S,3R)-3-aminocyclopentanol is crucial. Recent research has focused on its biodegradability and potential toxicity to aquatic organisms. Studies indicate that under specific conditions, this compound can undergo microbial degradation, reducing its persistence in the environment. However, further investigations are needed to fully assess its environmental footprint.

Future Directions: The continued exploration of (1S,3R)-3-aminocyclopentanol is expected to yield new insights into its applications across various fields. Ongoing research aims to optimize its synthesis pathways for industrial scalability while maintaining high enantiomeric excess. Additionally, investigations into its pharmacokinetics and pharmacodynamics will be essential for advancing its therapeutic potential.

In conclusion, (1S,3R)-3-aminocyclopentanol (CAS No. 1036260-18-0) stands out as a significant molecule with diverse applications in organic chemistry and drug discovery. Its unique structure and stereochemistry make it a valuable tool for researchers seeking to develop novel compounds with specific biological activities.

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